Betahistine-d3 dihydrochloride

Description

Rationale for Deuteration in Pharmacological and Metabolic Profiling Studies

Deuteration, a specific type of stable isotope labeling, has gained significant attention for its potential to favorably alter the pharmacokinetic and metabolic profiles of drugs. glpbio.com The key to this lies in the "kinetic isotope effect." The bond between carbon and deuterium (B1214612) (C-D) is stronger than the bond between carbon and hydrogen (C-H). deutramed.cominformaticsjournals.co.in This increased bond strength can make the deuterated position on a molecule more resistant to metabolic breakdown by enzymes, particularly cytochrome P450 (CYP450) enzymes. tandfonline.comjuniperpublishers.com

Slowing down a drug's metabolism can lead to several potential advantages:

Prolonged Half-Life: A slower rate of metabolism can increase the drug's half-life, meaning it remains in the body for a longer period. deutramed.combioscientia.de

Reduced Metabolic Switching: Deuteration can prevent the metabolism of a drug from shifting to alternative, potentially less desirable, pathways. deutramed.com

Stabilization of Stereoisomers: In some cases, deuteration can help to stabilize specific enantiomers (mirror-image isomers) of a drug, which may have different pharmacological effects. deutramed.com

These modifications can ultimately lead to improved therapeutic outcomes and better patient tolerance. deutramed.com

Overview of Betahistine-d3 Dihydrochloride (B599025) as a Critical Research Tool

Betahistine-d3 dihydrochloride is the deuterium-labeled form of betahistine (B147258) dihydrochloride. glpbio.com Betahistine itself is a compound that acts as a histamine (B1213489) H1 receptor agonist and an H3 receptor antagonist. glpbio.com It is primarily used in the treatment of Ménière's disease, a disorder of the inner ear that causes vertigo, tinnitus, and hearing loss. clinicaltrials.euwikipedia.org

The deuterated version, this compound, serves as a crucial internal standard for the quantification of betahistine in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comclearsynth.com In these analytical methods, a known amount of the deuterated standard is added to the sample. Because it is chemically identical to the non-labeled drug but has a different mass, it can be distinguished by the mass spectrometer. This allows for highly accurate and precise measurement of the betahistine concentration in the sample, which is essential for pharmacokinetic studies.

The preparation of this compound has been described through a process involving the addition of Methyl-d3-Amine (B1598088) to 2-Vinylpyridine (B74390). unimi.it This synthesis provides the necessary tool for researchers to accurately study the pharmacokinetics of betahistine.

Below is a table summarizing the key chemical and physical properties of this compound:

| Property | Value |

| CAS Number | 244094-72-2 caymanchem.com |

| Molecular Formula | C8H9D3N2 • 2HCl caymanchem.com |

| Molecular Weight | 212.1 g/mol caymanchem.com |

| Purity | ≥99% deuterated forms (d1-d3) caymanchem.com |

| Appearance | Solid caymanchem.com |

| Solubility | Soluble in DMSO caymanchem.com |

| Melting Point | 109-111ºC chemsrc.com |

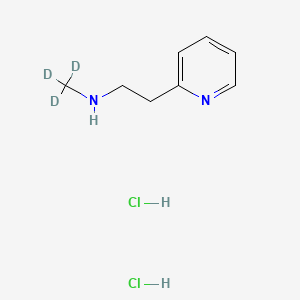

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-pyridin-2-yl-N-(trideuteriomethyl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.2ClH/c1-9-7-5-8-4-2-3-6-10-8;;/h2-4,6,9H,5,7H2,1H3;2*1H/i1D3;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVDFMHARQUBJRE-GXXYEPOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC=CC=N1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCCC1=CC=CC=N1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Labeling Strategies

Approaches for Deuterium (B1214612) Incorporation into Betahistine (B147258) Analogues

The introduction of deuterium into a target molecule requires specialized synthetic methods that ensure the label is placed at a specific, stable position within the structure. researchgate.net For Betahistine-d3 dihydrochloride (B599025), the deuterium atoms are incorporated into the N-methyl group, creating a -CD3 moiety. caymanchem.com This strategic placement is advantageous because C-D bonds are stronger than C-H bonds, making the label less susceptible to exchange under typical physiological or analytical conditions. nih.gov

The most direct synthetic route to N-methyl-d3-2-pyridinethanamine, the free base of Betahistine-d3 dihydrochloride, involves the reaction of a pyridine-containing precursor with a deuterated methylamine (B109427) source. A common industrial synthesis of non-deuterated betahistine proceeds via the reaction of 2-vinylpyridine (B74390) with methylamine. researchgate.net Adapting this established method provides a straightforward pathway to the deuterated analogue.

The key steps are as follows:

Procurement of Deuterated Reagent: The synthesis begins with a highly enriched source of the deuterated methyl group. A common and commercially available starting material is Methyl-d3-amine (B1598088) hydrochloride (CD3NH2·HCl), which can be obtained with high isotopic purity (e.g., 99 atom % D). Alternatively, N-(methyl-d3)phthalimide can be synthesized and subsequently hydrolyzed to produce the required methyl-d3-amine. google.com

Nucleophilic Addition: The core reaction involves the nucleophilic addition of methyl-d3-amine to 2-vinylpyridine. This reaction, an aza-Michael addition, attaches the deuterated methylamino group to the ethyl side chain of the pyridine (B92270) ring.

Purification and Salt Formation: Following the reaction, the resulting free base, N-methyl-d3-2-pyridinethanamine, is purified to remove any unreacted starting materials and byproducts. The final step involves treating the purified base with hydrochloric acid to form the stable dihydrochloride salt, this compound. caymanchem.compharmaffiliates.com

An alternative pathway involves the reductive amination of 2-pyridineacetaldehyde with methyl-d3-amine or the alkylation of 2-(2-aminoethyl)pyridine (B145717) with a deuterated methylating agent such as methyl-d3 iodide (CD3I). The choice of pathway often depends on the availability and cost of the starting materials and the desired scale of the synthesis.

Achieving a high deuteration yield and exceptional isotopic purity is a critical quality attribute for deuterated compounds, especially when they are intended for use as internal standards. Isotopic impurities, which include molecules with fewer than the desired number of deuterium atoms (e.g., d1, d2) or non-deuterated (d0) compound, can interfere with analytical assays.

Several strategies are employed to optimize the synthesis:

High-Purity Starting Materials: The isotopic purity of the final product is fundamentally limited by the purity of the deuterated reagent. Therefore, using sources like Methyl-d3-amine hydrochloride or methyl-d3 iodide with an isotopic purity of 99 atom % D or higher is essential.

Reaction Condition Control: Reaction parameters such as temperature, pressure, and solvent are carefully controlled to maximize the formation of the desired product and minimize side reactions or potential H/D exchange, where a deuterium atom is replaced by a hydrogen atom.

Purification Techniques: After the synthesis, rigorous purification is necessary. Recrystallization is a powerful technique for removing impurities, including isotopic ones, from crystalline solids like this compound. Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), can also be employed to achieve very high chemical and isotopic purity, often exceeding 98% or 99%. rsc.org

The goal is to produce a final compound with a defined and high level of deuterium incorporation, ensuring its reliability for sensitive analytical applications. nih.gov

Specific Synthetic Pathways for N-methyl-d3-2-pyridinethanamine dihydrochloride

Characterization of Deuterated Betahistine Compounds

Confirming the identity, structure, and isotopic purity of this compound requires the use of advanced analytical techniques. rsc.org It is not only necessary to confirm that the correct chemical structure has been synthesized but also to verify the location and extent of deuterium incorporation. rsc.org

A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is the standard approach for the comprehensive characterization of deuterated compounds. rsc.org

Mass Spectrometry (MS): Mass spectrometry is invaluable for confirming the molecular weight and assessing isotopic enrichment.

Molecular Ion Peak: High-Resolution Mass Spectrometry (HR-MS) can determine the mass of the molecule with high precision. For Betahistine-d3, the molecular weight of the free base is approximately 139.19 g/mol , which is three mass units higher than its non-deuterated counterpart (136.19 g/mol ). pharmaffiliates.com In MS analysis, this is observed as a shift in the mass-to-charge ratio (m/z) of the protonated molecular ion ([M+H]+) from ~137 for betahistine to ~140 for betahistine-d3.

Isotopic Distribution: MS analysis also reveals the distribution of isotopologues (d0, d1, d2, d3). By integrating the ion signals for each, the percentage of isotopic purity can be accurately calculated. rsc.org Commercial sources often guarantee a purity of ≥99% for combined deuterated forms (d1-d3). caymanchem.com

Tandem Mass Spectrometry (MS/MS): This technique is used to study the fragmentation pattern of the molecule. For betahistine, a common fragmentation is the transition from the parent ion (m/z 137.1) to a product ion (m/z 94.0). humanjournals.comjournalcmpr.com In Betahistine-d3, the parent ion is at m/z ~140. Since the deuterated methyl group is part of the fragment that is lost, the product ion remains at m/z ~94. This confirms that the deuterium labeling is specifically on the N-methyl group. humanjournals.comjournalcmpr.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides definitive information about the molecular structure and the precise location of the isotopic labels. rsc.org

¹H NMR: In the proton NMR spectrum of this compound, the most notable feature is the absence of the signal corresponding to the N-methyl protons. This signal, which appears as a singlet in the spectrum of non-deuterated betahistine, is effectively invisible in the deuterated analogue because deuterium is not detected in ¹H NMR. chemicalbook.com The remaining signals from the pyridine ring and the ethyl bridge protons are preserved, confirming the integrity of the rest of the molecule.

¹³C NMR: The carbon-13 NMR spectrum provides further confirmation. The carbon atom of the deuterated methyl group (-CD3) exhibits a characteristic multiplet pattern due to one-bond coupling with the three deuterium atoms. This signal is also typically shifted slightly upfield compared to the corresponding -CH3 carbon in the non-deuterated compound.

The following table summarizes key research findings and analytical data for this compound.

Table 1: Research Findings for this compound

| Parameter | Finding | Source(s) |

|---|---|---|

| Formal Name | N-(methyl-d3)-2-pyridineethanamine, dihydrochloride | caymanchem.com |

| Molecular Formula | C₈H₉D₃N₂ • 2HCl | caymanchem.com |

| Molecular Weight | 212.1 g/mol | caymanchem.com |

| Isotopic Purity | Typically ≥98% or ≥99% deuterated forms | caymanchem.com |

| ¹H NMR Feature | Absence of N-methyl proton signal | |

| MS [M+H]⁺ | m/z ~140 | humanjournals.comjournalcmpr.com |

| MS/MS Fragmentation | m/z ~140 → m/z ~94 | humanjournals.comjournalcmpr.com |

| Primary Use | Internal standard for GC- or LC-MS quantification | caymanchem.com |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Betahistine |

| This compound |

| N-methyl-d3-2-pyridinethanamine |

| N-methyl-d3-2-pyridinethanamine dihydrochloride |

| 2-vinylpyridine |

| Methylamine |

| Methyl-d3-amine |

| Methyl-d3-amine hydrochloride |

| N-(methyl-d3)phthalimide |

| 2-pyridineacetaldehyde |

| 2-(2-aminoethyl)pyridine |

| Methyl-d3 iodide |

Advanced Analytical Methodologies Utilizing Betahistine D3 Dihydrochloride

Development and Validation of Bioanalytical Assays

The accurate measurement of betahistine (B147258) in biological matrices is challenging due to its rapid metabolism. quickcompany.in The development of robust bioanalytical assays is therefore crucial. Betahistine-d3 dihydrochloride (B599025) is instrumental in these advanced methods.

Chromatographic Techniques for Quantitative Analysis of Betahistine and its Metabolites (e.g., LC-MS/MS, GC-MS)

Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for the sensitive and specific quantification of betahistine. journalcmpr.comjournalcmpr.com Researchers have developed and validated LC-MS/MS methods capable of detecting betahistine in human plasma at concentrations as low as picograms per milliliter. journalcmpr.com These methods typically involve separating the analyte on a C18 column, such as a Zorbax Eclipse XDB-C18, using an isocratic mobile phase, often a mixture of acetonitrile (B52724) and 0.1% formic acid. journalcmpr.comresearchgate.nethumanjournals.com Detection is achieved using a mass spectrometer with a turbo ionspray source operating in positive ionization mode. journalcmpr.comjournalcmpr.com The specific mass transitions monitored are typically m/z 137.1 → 94.0 for betahistine and a corresponding shift for the deuterated standard, such as m/z 140.2 → 94.10 for betahistine-d4. journalcmpr.comjournalcmpr.comresearchgate.net

While LC-MS/MS is dominant, other chromatographic techniques have also been explored. High-performance liquid chromatography (HPLC) with UV or fluorescence detection has been used, though it may require derivatization with agents like dansyl chloride to enhance sensitivity. researchgate.netnih.govjocrehes.com Zwitterionic-hydrophilic-interaction-liquid-chromatography (ZIC-HILIC) has also been applied for the analysis of betahistine in tablet forms. jocrehes.com

Table 1: Example LC-MS/MS Method Parameters for Betahistine Analysis

| Parameter | Condition | Source |

|---|---|---|

| Chromatography System | Agilent 1200 Series HPLC | journalcmpr.com |

| Mass Spectrometer | API 4000 triple quadrupole | journalcmpr.com |

| Column | Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm) | journalcmpr.comhumanjournals.com |

| Mobile Phase | Acetonitrile: 0.1% Formic Acid (80:20 v/v) | journalcmpr.comjournalcmpr.com |

| Flow Rate | 0.8 mL/min | journalcmpr.comjournalcmpr.com |

| Ionization Mode | Positive Turbo Electrospray | journalcmpr.com |

| Mass Transition (Betahistine) | m/z 137.1 → 94.0 | journalcmpr.comnih.gov |

| Mass Transition (Internal Standard - d4) | m/z 140.2 → 94.10 | journalcmpr.comjournalcmpr.com |

| Linear Range | 10.00 - 501.20 pg/mL | journalcmpr.com |

Application of Betahistine-d3 Dihydrochloride as an Internal Standard in High-Throughput Bioanalysis

This compound is an ideal internal standard (IS) for the quantification of betahistine. caymanchem.comclearsynth.com Because it is chemically identical to the analyte but has a different mass, it co-elutes and experiences similar ionization and extraction efficiencies, effectively correcting for variations during sample preparation and analysis. journalcmpr.comhumanjournals.com The use of a stable isotope-labeled internal standard like Betahistine-d3 or Betahistine-d4 is considered the gold standard in quantitative bioanalysis, significantly improving the accuracy, precision, and robustness of the assay. journalcmpr.comhumanjournals.com This is particularly vital for high-throughput bioanalysis, where hundreds of samples must be processed reliably and efficiently. nih.govcaymanchem.com The major advantage cited by researchers is the intrinsic selectivity and reliability that a deuterated internal standard provides to the LC-MS/MS method. humanjournals.com

Optimization of Sample Preparation Strategies for Diverse Biological Matrices (e.g., plasma, urine, tissue extracts)

Effective sample preparation is critical for removing interferences and concentrating the analyte from complex biological matrices like plasma, urine, or tissue. journalcmpr.comhumanjournals.com For betahistine analysis, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the most common strategies. quickcompany.inhumanjournals.com

LLE methods often use a combination of solvents like ethyl acetate (B1210297) and dichloromethane (B109758) to isolate betahistine and the internal standard from plasma. journalcmpr.comhumanjournals.com The process typically involves alkalinizing the plasma sample with sodium hydroxide (B78521) before extraction. journalcmpr.comhumanjournals.com Another approach involves a single solid-phase extraction method, which can be advantageous in certain bioanalytical workflows. quickcompany.in

A significant challenge in betahistine bioanalysis is its rapid degradation by monoamine oxidase (MAO) enzymes. quickcompany.in To obtain accurate measurements of the parent drug, it is crucial to inhibit this metabolic activity immediately upon sample collection. This is often achieved by cooling the samples and adding an MAO inhibitor, such as selegiline (B1681611), to the plasma. quickcompany.innih.gov

Table 2: Sample Preparation Techniques for Betahistine Analysis

| Technique | Matrix | Key Reagents/Steps | Source |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Human Plasma | Addition of 0.1M NaOH; Extraction with Ethyl Acetate:Dichloromethane (80:20 v/v) | journalcmpr.comhumanjournals.com |

| Liquid-Liquid Extraction (LLE) | Human Plasma | Extraction with Methyl tertiary butyl ether | humanjournals.com |

| Solid-Phase Extraction (SPE) | Human Plasma | Use of an ion-pairing reagent like Heptafluorobutyric acid (HFBA) | quickcompany.in |

| Metabolic Inhibition | Human Plasma | Addition of Selegiline (MAO inhibitor); processing in ice-cold water bath | quickcompany.innih.gov |

Stability-Indicating Methods and Degradation Product Analysis

Stability-indicating methods are crucial for ensuring that the analytical procedure can accurately measure the active ingredient without interference from its degradation products. innovareacademics.in Forced degradation studies, where the drug is exposed to stress conditions like acid, base, oxidation, heat, and light, are performed to identify potential degradation pathways and products. nih.govinnovareacademics.inscielo.br

Studies have shown that betahistine is particularly susceptible to degradation under oxidative and alkaline stress, and is also labile when exposed to UV light. researchgate.netnih.govscielo.br Using techniques like LC-MS/MS and high-resolution mass spectrometry, researchers have identified and characterized several degradation impurities. scielo.brresearchgate.net For example, a long-term stability study (at 30 °C and 75% relative humidity) identified an impurity known as C1. scielo.brscielo.br The development of stability-indicating methods allows for the separation and quantification of these impurities, which is essential for assessing the purity and stability of pharmaceutical formulations. innovareacademics.inresearchgate.net

Role in Quality Control and Reference Standard Applications in Pharmaceutical Research

This compound, along with its non-labeled counterpart, plays a vital role as a reference standard in pharmaceutical quality control. synzeal.comlgcstandards.com

Utility in Pharmacopeial Traceability and Method Validation (AMV)

Reference standards are essential for the development, validation, and routine application of analytical methods in the pharmaceutical industry. synzeal.comchemwhat.com Certified Reference Materials (CRMs) for betahistine dihydrochloride provide traceability to primary standards from major pharmacopeias, such as the European Pharmacopoeia (EP), British Pharmacopoeia (BP), and United States Pharmacopeia (USP). sigmaaldrich.comcwsabroad.com These secondary standards are produced and certified under stringent quality systems like ISO 17034 and ISO/IEC 17025. lgcstandards.comsigmaaldrich.com

The use of these well-characterized reference standards, including isotopically labeled versions like this compound, is a prerequisite for analytical method validation (AMV) as per ICH guidelines. clearsynth.comijcpa.inidealpublication.in They are used to establish system suitability, specificity, linearity, accuracy, and precision, ensuring that the analytical method is fit for its intended purpose in quality control, stability testing, and release testing of pharmaceutical products. synzeal.comlgcstandards.comijcpa.in

Pharmacokinetic and Metabolic Research Applications of Betahistine Enabled by D3 Standard

In Vivo Pharmacokinetic Profiling in Preclinical Animal Models

The incorporation of deuterium (B1214612) into the betahistine (B147258) molecule provides a distinct mass signature, facilitating its differentiation from endogenous compounds and improving the sensitivity and accuracy of analytical methods like liquid chromatography-mass spectrometry (LC-MS/MS). semanticscholar.org This enhanced analytical capability is crucial for detailed pharmacokinetic studies in various animal models.

Studies in preclinical animal models, such as rats and cats, have demonstrated that orally administered betahistine is rapidly and almost completely absorbed from the gastrointestinal tract. medicines.org.ukhres.ca In rats, after oral administration, betahistine dihydrochloride (B599025) is fully absorbed. hres.ca Similarly, in cats, the rapid absorption of betahistine from the upper intestinal tract is evident, with peak plasma concentrations (Tmax) occurring between 0.25 and 1 hour. nih.gov

However, betahistine undergoes extensive first-pass metabolism, primarily in the gastrointestinal tract and liver, leading to very low plasma concentrations of the parent drug. semanticscholar.orgnih.gov This makes direct measurement of betahistine challenging. The use of deuterium-labeled betahistine can aid in more accurate quantification of the small amounts of the parent drug that reach systemic circulation.

Interactive Data Table: Betahistine Absorption Kinetics in Animal Models

| Species | Route of Administration | Key Findings | Citations |

|---|---|---|---|

| Rat | Oral | Completely absorbed from the gastrointestinal tract. hres.ca | hres.ca |

| Cat | Oral | Rapid absorption from the upper intestinal tract with Tmax between 0.25 and 1 hour. nih.gov | nih.gov |

| General | Oral | Food slows the rate of absorption (lower Cmax) but does not affect the total amount absorbed (similar AUC). white-medicine.come-lactancia.org | white-medicine.come-lactancia.org |

Following absorption, betahistine is widely distributed throughout the body. drugbank.comnih.gov In rats, studies using radio-labeled betahistine have shown that after intravenous administration, radioactivity is rapidly distributed, with significant accumulation in the stomach and intestines. hres.ca The plasma protein binding of betahistine is reported to be low, at less than 5%, which contributes to its wide distribution. medicines.org.ukdrugbank.com

While specific data on the tissue penetration of Betahistine-d3 dihydrochloride is limited, the general distribution pattern of betahistine suggests it reaches various tissues. The ability to accurately measure the deuterated form would be invaluable in quantifying tissue-specific concentrations and understanding its penetration across biological barriers, such as the blood-brain barrier. Some predictive models suggest that betahistine can cross the blood-brain barrier. drugbank.com

The primary route of elimination for betahistine and its metabolites is through the urine. white-medicine.comdrugbank.com After administration, betahistine is rapidly and almost completely metabolized, and its main metabolite, 2-pyridylacetic acid (2-PAA), is readily excreted in the urine. medicines.org.ukhpra.ie In the dose range of 8 to 48 mg, approximately 85% of the administered dose is recovered in the urine as 2-PAA. medicines.org.uk The renal or fecal excretion of unchanged betahistine is considered to be of minor importance. medicines.org.ukwhite-medicine.com The half-life of 2-PAA in plasma is approximately 3.5 hours. medicines.org.ukhpra.ie

The use of this compound allows for precise tracking of the deuterated metabolites, confirming the primary role of renal excretion and providing a more detailed understanding of the elimination kinetics.

Significant inter-species differences in betahistine pharmacokinetics have been observed, highlighting the importance of preclinical animal models. Feline models have been particularly informative in understanding the relationship between betahistine dosage, plasma concentrations, and pharmacodynamic effects. nih.govmendeley.com

In cats, the plasma concentration-time profiles of betahistine are characterized by an early peak followed by a rapid decrease. nih.gov A study in unilateral vestibular neurectomized cats demonstrated that the effects of betahistine are dependent on its plasma bioavailability. nih.gov This study also revealed that cats may be "slow metabolizers" compared to humans, suggesting that lower doses may be required to achieve therapeutic effects. nih.gov

Furthermore, co-administration of betahistine with a monoamine oxidase B (MAO-B) inhibitor, such as selegiline (B1681611), in cats led to a significant increase in betahistine plasma concentrations, demonstrating the crucial role of MAO in its metabolism. nih.govnih.gov These findings in feline models provide valuable insights for predicting human pharmacokinetics and for designing clinical studies. nih.gov The use of this compound in such comparative studies would enhance the precision of pharmacokinetic modeling across different species.

Interactive Data Table: Interspecies Pharmacokinetic Comparison of Betahistine

| Species | Key Pharmacokinetic Characteristics | Implications | Citations |

|---|---|---|---|

| Rat | Rapid and complete oral absorption, extensive metabolism. hres.ca | Standard model for initial pharmacokinetic screening. | hres.ca |

| Cat | "Slow metabolizer" phenotype, dose-dependent plasma concentrations. nih.gov | Suggests potential for lower dosing regimens in some species; highlights the importance of metabolism in bioavailability. nih.gov | nih.gov |

| Human | Extensive first-pass metabolism, very low plasma levels of parent drug. semanticscholar.orgijbcp.com | Pharmacokinetic analyses often rely on the major metabolite, 2-PAA. semanticscholar.orgwhite-medicine.com | semanticscholar.orgwhite-medicine.comijbcp.com |

Elucidation of Elimination Pathways and Excretion Profiles

Comprehensive Elucidation of Metabolic Pathways and Enzyme Kinetics

The rapid and extensive metabolism of betahistine is a defining feature of its pharmacokinetic profile.

The principal and pharmacologically inactive metabolite of betahistine is 2-pyridylacetic acid (2-PAA). semanticscholar.orgnih.govijbcp.com Following oral administration, betahistine is almost completely metabolized to 2-PAA. medicines.org.ukhpra.ie Plasma levels of betahistine itself are often below the limit of detection, making the measurement of 2-PAA a common surrogate for assessing betahistine pharmacokinetics. semanticscholar.orgwhite-medicine.com

The formation of 2-PAA occurs primarily through the action of monoamine oxidase (MAO) enzymes. nih.govdrugbank.com Both MAO-A and MAO-B are involved in the metabolism of betahistine. nih.gov The peak plasma concentration of 2-PAA is typically reached about one hour after oral intake of betahistine. semanticscholar.orgwhite-medicine.com

The use of this compound is instrumental in definitively identifying and quantifying metabolites. The deuterium label provides a clear marker to trace the metabolic fate of the parent compound, confirming the structure of metabolites like 2-PAA and potentially identifying other minor metabolic pathways that might otherwise go undetected.

Functional Role of Monoamine Oxidases in Betahistine Biotransformation

Betahistine, a structural analogue of histamine (B1213489), undergoes extensive metabolism in the body, primarily orchestrated by monoamine oxidase (MAO) enzymes. drugbank.com This biotransformation process is critical in determining the bioavailability and therapeutic efficacy of the drug. Both in vitro and clinical evidence confirm that MAO is responsible for converting betahistine into its main, yet inactive, metabolite, 2-pyridylacetic acid (2-PAA). drugbank.com The body excretes betahistine mainly through urine, with approximately 85-91% of the administered dose being detected as metabolites within 24 hours. drugbank.com

Monoamine oxidases are mitochondrial flavoenzymes existing in two isoforms, MAO-A and MAO-B, which are involved in the metabolism of various neurotransmitters like dopamine, norepinephrine, and serotonin. mdpi.com While MAO-A is predominantly found in the liver and gastrointestinal tract, MAO-B is the major isoform in the human brain. drugbank.com The extensive first-pass metabolism of orally ingested betahistine, estimated to be around 99%, is largely attributed to the activity of these MAO enzymes in the gastrointestinal tract and liver. nih.gov This rapid conversion significantly reduces the systemic concentration of the active parent drug.

The significant role of MAO in betahistine's breakdown has led to research into co-administering betahistine with MAO inhibitors to enhance its bioavailability. nih.gov This strategy aims to reduce the first-pass effect, thereby increasing the plasma concentration of betahistine and potentially improving its therapeutic effects. Animal studies have demonstrated that this combination can lead to higher blood concentrations of betahistine and improved functional outcomes.

Investigation of Drug-Drug Interactions Influencing Betahistine Metabolism (e.g., with MAO inhibitors like Selegiline)

The profound impact of monoamine oxidase (MAO) on betahistine's first-pass metabolism has prompted investigations into the co-administration of betahistine with MAO inhibitors. nih.gov The rationale behind this approach is to inhibit the rapid breakdown of betahistine, thereby increasing its systemic bioavailability and therapeutic potential. Selegiline, a potent and irreversible inhibitor of MAO-B, has been a key focus of this research. nih.govnih.gov

A phase 1 clinical trial involving healthy volunteers demonstrated a dramatic increase in betahistine's bioavailability when co-administered with selegiline. nih.gov The study found that selegiline increased the bioavailability of single oral doses of betahistine (24, 48, and 96 mg) by approximately 80- to 100-fold. nih.gov For instance, the mean area under the curve (AUC) for a 48 mg dose of betahistine alone was significantly lower than when combined with selegiline. nih.gov Despite this substantial increase in bioavailability, the half-life of betahistine remained largely unaffected, except at the lowest 24 mg dosage. nih.gov

Animal studies have also provided evidence supporting the combination therapy. In a cat model of vestibular neurectomy, co-administering betahistine with selegiline resulted in significantly higher plasma concentrations of betahistine and its metabolite, 2-PAA, leading to faster balance recovery. nih.gov The effects of a higher betahistine dose were comparable to those of a lower dose combined with selegiline. nih.gov Similarly, in guinea pigs, the intravenous combination of low-dose betahistine and selegiline was shown to significantly increase cochlear microcirculation compared to selegiline alone. nih.gov

These findings suggest that inhibiting MAO-B with selegiline can effectively counteract the extensive first-pass metabolism of betahistine, leading to substantially higher systemic exposure to the active drug. nih.gov This approach mirrors the established strategy of combining L-DOPA with carbidopa (B1219) in the treatment of Parkinson's disease.

Table 1: Impact of Selegiline on Betahistine Pharmacokinetics

| Parameter | Betahistine Alone | Betahistine + Selegiline | Fold Increase | Reference |

|---|---|---|---|---|

| Bioavailability (AUC) | Significantly lower | Significantly higher | ~80-100x | nih.gov |

| Plasma Concentration (Cmax) | Lower | Statistically significant 50-fold increase (24mg betahistine dose) | ~50x | |

| Half-life (t1/2) | Largely unaffected (except at 24mg dose) | 1.9 times higher (24mg betahistine dose) | ~1.9x |

Application of Stable Isotopes in Metabolic Flux Analysis and Pathway Mapping

Stable isotope labeling is a powerful technique used in metabolic flux analysis (MFA) to trace the flow of atoms through metabolic pathways. nih.govcreative-proteomics.com This methodology provides a detailed understanding of cellular metabolism and the rates of interconversion between metabolites. creative-proteomics.comosti.gov In the context of betahistine research, stable isotope-labeled compounds, such as this compound, serve as invaluable tools. medchemexpress.comglpbio.com

The use of stable isotopes, like deuterium (²H or D) and carbon-13 (¹³C), incorporated into drug molecules allows for their use as tracers in pharmacokinetic and metabolic studies. medchemexpress.comglpbio.com Deuteration, in particular, has gained attention for its potential to alter the pharmacokinetic profiles of drugs. medchemexpress.comglpbio.com this compound, a deuterium-labeled version of betahistine, is utilized as an internal standard in pharmacokinetic studies to ensure accurate quantification of the parent drug and its metabolites. nih.gov

Metabolic flux analysis with stable isotopes involves introducing a labeled substrate into a biological system and then tracking the incorporation of the isotope into various downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR). nih.govosti.gov This allows researchers to map the active metabolic pathways and quantify the rates (fluxes) of the reactions within them. creative-proteomics.com While MFA is more technically challenging in whole animals compared to in vitro settings, it provides a highly detailed view of systemic and organ-specific metabolism. nih.gov

The application of stable isotope tracing in betahistine research can elucidate the intricate details of its biotransformation, particularly the roles of different MAO isoforms and potential alternative metabolic pathways. By tracing the metabolic fate of labeled betahistine, researchers can gain a more comprehensive understanding of its disposition in the body, which is crucial for optimizing therapeutic strategies, such as the co-administration with MAO inhibitors. nih.gov

Pharmacological Investigations and Mechanistic Studies of Betahistine Where D3 Standard Aids Research

Histamine (B1213489) Receptor Modulatory Activity (H1 and H3 Receptor Subtypes)

Betahistine (B147258) exhibits a dual action on the histaminergic system, acting as a partial agonist at histamine H1 receptors and a potent antagonist at histamine H3 receptors. nih.govnih.gov It has no significant affinity for H2 receptors. researchgate.net This complex pharmacological profile is central to its therapeutic effects.

In vitro studies have been instrumental in characterizing the interaction of betahistine with histamine receptor subtypes. Receptor binding assays, often utilizing radioactively or fluorescently labeled ligands, have determined the affinity of betahistine for H1 and H3 receptors. The use of Betahistine-d3 dihydrochloride (B599025) as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays allows for precise quantification of the unlabeled drug, enhancing the accuracy of these binding studies. caymanchem.com

Research has shown that betahistine has a micromolar binding affinity for H3 receptors and a weaker affinity for H1 receptors. sci-hub.st Functional activation studies have further revealed that betahistine acts as an inverse agonist at the H3 receptor, meaning it can reduce the receptor's basal activity. karger.com

Table 1: In Vitro Receptor Binding Affinities of Betahistine

| Receptor Subtype | Binding Affinity (Ki) | Study Type | Role of Betahistine-d3 Dihydrochloride |

|---|---|---|---|

| Histamine H1 | Weaker affinity | Receptor Binding Assays | Internal standard for accurate quantification of betahistine in competitive binding assays. |

| Histamine H3 | Micromolar affinity | Receptor Binding Assays | Internal standard for precise measurement of betahistine concentrations. |

As an antagonist of the H3 receptor, which functions as an autoreceptor on histaminergic neurons, betahistine increases the synthesis and release of histamine in the central nervous system (CNS). nih.govresearchgate.net This blockade of H3 autoreceptors leads to a disinhibition of histamine release. Furthermore, H3 receptors also act as heteroreceptors on other neuronal populations, and their blockade by betahistine can modulate the release of other neurotransmitters, including acetylcholine, norepinephrine, and serotonin. wikipedia.orgpatsnap.com

Microdialysis studies in animal models, coupled with sensitive analytical techniques like LC-MS, are used to measure these changes in neurotransmitter levels in specific brain regions. In such studies, this compound is an invaluable tool, serving as an internal standard to ensure the accurate quantification of betahistine and the various neurotransmitters and their metabolites in the collected dialysates. resolvemass.ca

Betahistine's antagonism of H3 receptors not only enhances histamine release but also upregulates its synthesis. researchgate.netnih.gov Studies have demonstrated that treatment with betahistine leads to an increase in the expression of histidine decarboxylase (HDC), the key enzyme responsible for histamine synthesis, in the tuberomammillary nucleus of the hypothalamus, where the cell bodies of histaminergic neurons are located. nih.gov

The effect of betahistine on histamine turnover can be assessed by measuring the levels of histamine and its primary metabolite, tele-methylhistamine, in brain tissue and cerebrospinal fluid. The development of robust analytical methods, facilitated by the use of deuterated internal standards like this compound, is critical for accurately quantifying these compounds and understanding the pharmacodynamic effects of betahistine on the histaminergic system. wiseguyreports.com

Modulation of Neurotransmitter Release in Central Nervous System Models

Vascular and Microcirculatory Effects

The vascular effects of betahistine, particularly within the inner ear, are considered a key component of its mechanism of action.

A significant body of research indicates that betahistine increases blood flow in the inner ear. nih.gov This effect is thought to be mediated by its action on histamine receptors located on blood vessels. The agonistic activity of betahistine at H1 receptors on blood vessels in the inner ear can lead to vasodilation. patsnap.comdrugbank.com Additionally, the increased release of histamine in the inner ear, resulting from H3 receptor antagonism, can further contribute to this vasodilation. nih.gov

Techniques such as laser Doppler flowmetry have been employed in animal models to directly measure changes in cochlear blood flow following the administration of betahistine. researchgate.net Pharmacokinetic studies, which rely on analytical methods using this compound for accurate drug quantification, are often conducted in parallel to correlate plasma concentrations of betahistine with the observed changes in inner ear microcirculation. nih.gov

More detailed investigations into the vascular mechanisms of betahistine have focused on its effects on specific microvascular components within the inner ear. Studies using in vivo fluorescence microscopy in animal models have examined the response of capillary pericytes and precapillary arterioles to betahistine. researchgate.netmdpi.com

These studies have provided evidence that betahistine actively dilates precapillary arterioles in the stria vascularis of the cochlea. caymanchem.comcaymanchem.com However, research suggests that betahistine does not significantly affect the diameter of cochlear capillaries at the level of pericyte somas. researchgate.net This indicates that the primary site of betahistine's vasodilatory action in the cochlea is at the level of the precapillary arterioles, which in turn leads to an increase in downstream capillary blood flow. researchgate.netmdpi.com

Studies on Inner Ear Blood Flow Regulation and Microcirculation

Cellular and Molecular Pharmacology (In Vitro Investigations)

In vitro studies form the foundation for understanding the cellular responses to betahistine. While this compound is not directly used in these cell-based assays, the findings from this research inform subsequent in vivo animal and human studies where the deuterated standard is essential for establishing precise dose-response relationships. nih.govfrontiersin.org

Research has demonstrated that betahistine can influence cell proliferation and apoptosis in a manner that is dependent on both the cell type and the concentration of the compound. nih.govturkjps.org Studies on various cell lines, including human umbilical vein endothelial cells (HUVEC), A549 lung cancer cells, Ishikawa endometrial adenocarcinoma cells, and L929 murine fibroblast cells, reveal a complex, dose-dependent effect. turkjps.orgresearchgate.net

At low concentrations (e.g., 25 µg/mL), betahistine was observed to slightly increase the proliferation rates in all tested cell lines. turkjps.orgnih.gov Conversely, higher concentrations (0.1 to 0.5 mg/mL) were found to inhibit cell proliferation. turkjps.orgnih.gov For instance, a 24-hour treatment with 100 µg/mL of betahistine inhibited the proliferation of HUVEC cells by 35%, while other cell lines appeared more resistant at this specific concentration. turkjps.org At a higher concentration of 500 µg/mL, betahistine led to an approximate 50% decrease in the proliferation rates across all tested cell lines. researchgate.net

Regarding apoptosis, or programmed cell death, low-dose betahistine (25 µg/mL) did not appear to induce this process in the tested cell lines. turkjps.orgresearchgate.net However, at concentrations of 0.1 mg/mL and higher, betahistine significantly increased the number of apoptotic cells. nih.govturkjps.org The most pronounced effect was seen in HUVEC cells, with a 26.3% increase in apoptosis, followed by A549 lung cancer cells at 17.3%. nih.govturkjps.org These findings suggest that at higher concentrations, betahistine can shift from promoting proliferation to inducing apoptosis, with endothelial and stromal tissues being particularly sensitive. researchgate.net

Table 1: Effect of Betahistine Concentration on Cell Proliferation and Apoptosis A summary of in vitro findings on various cell lines after 24 hours of treatment.

| Cell Line | Betahistine Concentration | Effect on Proliferation | Apoptotic Cell Increase (%) |

| L929 (Murine Fibroblast) | 25 µg/mL | ▲ 116.2% Increase turkjps.org | Not significant turkjps.org |

| ≥100 µg/mL | ▼ Inhibition turkjps.org | 8.6% nih.govturkjps.org | |

| A549 (Lung Cancer) | 25 µg/mL | ▲ 107.7% Increase turkjps.org | Not significant turkjps.org |

| ≥100 µg/mL | ▼ Inhibition turkjps.org | 17.3% nih.govturkjps.org | |

| HUVEC (Endothelial) | 25 µg/mL | ▲ 109.8% Increase turkjps.org | Not significant turkjps.org |

| ≥100 µg/mL | ▼ Inhibition turkjps.org | 26.3% nih.govturkjps.org | |

| Ishikawa (Endometrial) | 25 µg/mL | ▲ 153.5% Increase turkjps.org | Not significant turkjps.org |

| ≥100 µg/mL | ▼ Inhibition turkjps.org | 2.3% nih.govturkjps.org |

Data sourced from studies investigating the dose-dependent effects of betahistine. nih.govturkjps.org

Betahistine's influence extends to cellular migration, another critical physiological process, again exhibiting dose-dependent effects. nih.govresearcher.life In vitro scratch assays revealed that a low dose of betahistine (0.025 mg/mL) significantly stimulated the migration rates of HUVEC and Ishikawa cells by 81% and 48%, respectively. nih.govturkjps.org In contrast, the same concentration reduced the migration rate in the L929 fibroblast cell line and had no significant effect on A549 cells. researchgate.net

However, higher concentrations of betahistine (≥0.1 mg/mL) consistently and significantly suppressed the rate of cell migration across all four tested cell lines (L929, A549, HUVEC, and Ishikawa). nih.govturkjps.orgresearchgate.net This inhibitory effect at higher doses suggests a potential role for betahistine in modulating processes like wound healing or metastasis, although these hypotheses require further investigation. turkjps.org

Table 2: Dose-Dependent Modulation of Cellular Migration by Betahistine A summary of in vitro findings from scratch assay experiments.

| Cell Line | Betahistine Concentration | Effect on Migration Rate |

| HUVEC (Endothelial) | 0.025 mg/mL | ▲ 81% Increase nih.govresearchgate.net |

| ≥0.1 mg/mL | ▼ Suppression nih.govresearchgate.net | |

| Ishikawa (Endometrial) | 0.025 mg/mL | ▲ 48% Increase nih.govresearchgate.net |

| ≥0.1 mg/mL | ▼ Suppression nih.govresearchgate.net | |

| L929 (Murine Fibroblast) | 0.025 mg/mL | ▼ 67% Reduction researchgate.net |

| ≥0.1 mg/mL | ▼ Suppression nih.govresearchgate.net | |

| A549 (Lung Cancer) | 0.025 mg/mL | No significant effect researchgate.net |

| ≥0.1 mg/mL | ▼ Suppression nih.govresearchgate.net |

Data sourced from studies investigating the dose-dependent effects of betahistine on cell migration. nih.govresearchgate.net

Effects on Cell Proliferation and Apoptosis in Diverse Cell Lines

Neurochemical and Neurophysiological Research

In the realm of neuropharmacology, this compound serves as an indispensable tool for elucidating the mechanisms behind betahistine's therapeutic effects on vestibular disorders. nih.govfrontiersin.org It enables the precise measurement of the parent drug's concentration in plasma, which can then be correlated with neurochemical changes and behavioral outcomes in animal models. nih.gov

Unilateral damage to the vestibular system triggers a process of central compensation, where the brain adapts to restore balance. Animal models have been crucial in demonstrating that betahistine can facilitate and accelerate this recovery process. nih.govplos.org

In a cat model of unilateral vestibular neurectomy, postoperative treatment with betahistine was shown to significantly speed up the recovery of both static posture and dynamic locomotor balance. nih.gov Treated animals achieved complete recovery approximately two weeks earlier than the untreated control group. nih.gov Further research in rats has shown that betahistine facilitates the late process of vestibular compensation. researchgate.netmdpi.com This is evidenced by a dose-dependent reduction in the number of MK801-induced Fos-positive neurons in the contralateral medial vestibular nucleus, which indicates a restoration of the balance in neural activity between the two sides of the brainstem. researchgate.netmdpi.com

A key study combined pharmacokinetic and pharmacodynamic approaches in a cat model, explicitly using this compound as an internal standard for the analysis. nih.gov This research demonstrated that the acceleration of behavioral recovery was dose-dependent and linked to the plasma bioavailability of betahistine. nih.govfrontiersin.org A higher dose (2 mg/kg) significantly accelerated posture recovery, while a lower dose (0.2 mg/kg) did not, unless co-administered with a monoamine oxidase B inhibitor (selegiline) to slow betahistine's metabolism. nih.gov This highlights the critical role of accurate quantification, enabled by the d3-standard, in understanding the drug's efficacy.

The mechanism underlying betahistine's effect on vestibular compensation is rooted in its interaction with the central histaminergic system. nih.govnih.gov Betahistine acts as a weak partial agonist at histamine H1 receptors and, more significantly, as a potent antagonist at histamine H3 receptors. nih.govresearchgate.nethres.ca

The histamine H3 receptor functions as a presynaptic autoreceptor that inhibits the synthesis and release of histamine in the brain. frontiersin.org By blocking these H3 receptors, betahistine increases histamine turnover and release from histaminergic neurons. hres.canih.gov This action is particularly relevant in the tuberomammillary nucleus (TMN) of the hypothalamus, the sole source of histamine in the brain, and in the vestibular nuclei, which are key to processing balance information. nih.govresearchgate.netnih.gov

Neurochemical studies in cats treated with betahistine have provided direct evidence for this mechanism. Researchers observed an up-regulation of mRNA for histidine decarboxylase (the enzyme that synthesizes histamine) in the TMN and a reduction in H3 receptor binding in both the TMN and the vestibular nuclei complex. nih.gov These findings suggest that betahistine treatment leads to a sustained increase in histamine synthesis and release, which is believed to help rebalance (B12800153) the neuronal activity in the vestibular nuclei following a unilateral lesion, thereby facilitating compensation. frontiersin.orgresearchgate.netnih.gov The accuracy of these neurochemical and receptor binding studies is enhanced by the ability to precisely quantify drug levels in tissue, a task for which this compound is ideally suited. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Analytical Platforms for Deuterated Compounds

The analysis of deuterated compounds presents unique challenges that necessitate the development of sophisticated analytical platforms. While techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are standard for quantifying Betahistine (B147258) and its deuterated internal standard, there is a continuous drive for methods with greater precision and the ability to distinguish between isotopomers of the same mass. clearsynth.combrightspec.com

Challenges in Current Analytical Techniques:

Isotopic Impurities: Synthesizing a 100% isotopically pure deuterated compound is often difficult, leading to the presence of isotopic impurities that can complicate analysis. researchgate.net

Deuterium (B1214612) Loss: The potential for deuterium to exchange with protons in a solution or within the mass spectrometer can compromise the accuracy of analytical results. sigmaaldrich.com

Site-Specific Analysis: Conventional methods like mass spectrometry may not be able to differentiate between various deuterated isotopomers that have the same mass, making site-specific analysis challenging. brightspec.com

Emerging Analytical Technologies:

To address these challenges, novel analytical platforms are being explored:

Molecular Rotational Resonance (MRR) Spectroscopy: This technique offers a high-resolution analysis of molecular structure in the gas phase, enabling the precise identification and quantification of different isotopomers and their specific deuteration sites. researchgate.netmarquette.edubrightspec.com MRR spectroscopy is a powerful tool for determining the absolute configuration of molecules that are chiral due to deuterium substitution. researchgate.net

Advanced Mass Spectrometry Techniques: High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are continuously being refined to improve the sensitivity and specificity of deuterated compound analysis. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While requiring larger sample quantities, NMR provides detailed structural information and can be used to monitor the position and extent of deuteration. brightspec.com

The following table summarizes the comparison of different analytical platforms for deuterated compounds:

| Analytical Platform | Advantages | Disadvantages |

| GC-MS/LC-MS | Widely available, high throughput | Potential for deuterium loss, difficulty in distinguishing isotopomers brightspec.comsigmaaldrich.com |

| MRR Spectroscopy | High precision, site-specific analysis, absolute configuration determination | Requires gaseous sample, newer technology researchgate.netmarquette.edubrightspec.com |

| HRMS/MS-MS | High sensitivity and specificity | Complex instrumentation and data analysis mdpi.com |

| NMR Spectroscopy | Detailed structural information | Requires larger sample sizes, longer analysis times brightspec.com |

These advancements are crucial for ensuring the quality and reliability of research involving deuterated compounds like Betahistine-d3 dihydrochloride (B599025).

Exploration of Betahistine-d3 Dihydrochloride in Proteomics and Metabolomics Studies

Stable isotope labeling is a cornerstone of modern proteomics and metabolomics research, enabling accurate quantification of proteins and metabolites in complex biological samples. thermofisher.comsigmaaldrich.cn this compound, as a deuterated internal standard, plays a vital role in these fields. clearsynth.commedchemexpress.comscbt.com

Role in Quantitative Proteomics:

In proteomics, stable isotope-labeled peptides are used as internal standards for absolute quantification in methods like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). thermofisher.com While this compound is not directly used to label proteins, its application as an internal standard for the quantification of Betahistine is critical in studies investigating the drug's effect on protein expression and signaling pathways.

Applications in Metabolomics:

Metabolomics studies aim to identify and quantify the complete set of small-molecule metabolites in a biological system. The use of isotopically labeled internal standards is essential for accurate quantification and overcoming matrix effects in techniques like LC-MS. nih.gov this compound is used as an internal standard to precisely measure the levels of Betahistine, which can then be correlated with changes in the broader metabolome. rockefeller.edu This is particularly relevant for understanding the metabolic pathways affected by Betahistine. drugbank.com

Future Research Directions:

Metabolic Profiling: Investigating how Betahistine treatment alters the metabolic profiles of cells or organisms, with this compound ensuring accurate quantification of the parent drug.

Drug-Metabolite Interactions: Using deuterated standards to study the interaction of Betahistine and its metabolites with various proteins and enzymes.

Personalized Medicine: Exploring how individual differences in metabolism, identified through metabolomic and proteomic approaches, affect the response to Betahistine.

The integration of this compound into multi-omics studies will provide a more comprehensive understanding of Betahistine's mechanism of action and its effects on biological systems.

Advanced In Vitro and In Vivo Model Development for Comprehensive Betahistine Research

To better predict the effects of drugs in humans, researchers are moving beyond traditional 2D cell cultures and animal models towards more physiologically relevant systems. corning.com The development of advanced in vitro and in vivo models is crucial for comprehensive research on Betahistine and its deuterated analogs.

Advanced In Vitro Models:

3D Cell Cultures: Three-dimensional cell culture models, such as spheroids and organoids, more accurately mimic the in vivo environment compared to 2D cultures. upmbiomedicals.commdpi.comlabmanager.com These models can provide more predictive data on drug efficacy and toxicity. nih.gov For Betahistine research, 3D models of the inner ear or relevant neuronal tissues could offer significant insights. nih.gov

Organ-on-a-Chip (OoC): These microfluidic devices contain living human cells in a micro-environment that simulates the structure and function of human organs. nih.govscirp.orgthno.org An "inner ear-on-a-chip" could be developed to study the effects of Betahistine on the complex cellular interactions within the vestibular system. creative-biolabs.com OoC models have been used to study drug absorption and metabolism, which would be relevant for understanding Betahistine's pharmacokinetics. nih.gov

Advanced In Vivo Models:

While animal models remain important, there is a focus on developing models that better recapitulate human physiology and disease.

Humanized Mouse Models: These are mice engrafted with human cells or tissues, providing a more human-like system to study drug responses.

Disease-Specific Animal Models: The use of animal models that more accurately reflect the pathology of conditions like Meniere's disease is essential for evaluating the therapeutic potential of Betahistine. nih.gov Studies in guinea pigs and cats have provided valuable data on Betahistine's effects on inner ear blood flow and vestibular function. plos.orgnih.gov

The following table outlines the progression of research models for Betahistine studies:

| Model Type | Description | Relevance to Betahistine Research |

| 2D Cell Culture | Cells grown in a single layer on a flat surface. | Initial toxicity and mechanism of action studies. nih.govresearchgate.net |

| 3D Cell Culture | Cells grown in a three-dimensional structure. corning.com | More accurate representation of tissue architecture for efficacy and safety testing. upmbiomedicals.comnih.gov |

| Organ-on-a-Chip | Microfluidic devices mimicking organ function. nih.govscirp.org | Studying complex cellular interactions and drug transport in a human-relevant system. thno.orgcreative-biolabs.com |

| Animal Models | Use of animals to study disease and drug effects. | Investigating systemic effects and pharmacokinetics. plos.org |

The development and application of these advanced models will undoubtedly lead to a more thorough understanding of Betahistine's pharmacology and the role of its deuterated analog in research.

Q & A

Q. How is Betahistine-d3 dihydrochloride validated as an internal standard in pharmacokinetic studies?

this compound is used as a deuterated internal standard to improve quantification accuracy via LC-MS/MS. Key steps include:

- Chromatographic separation : Use a reverse-phase column (e.g., XTerra RP18 150×4.6 mm, 3.5 µm) with a methanol/0.5 mM ammonium formate mobile phase under isocratic conditions .

- Mass spectrometry : Monitor the parent-daughter transition m/z 137→94 for betahistine and its deuterated analog. Deuterium labeling minimizes matrix interference .

- Validation : Ensure linearity, precision, and recovery rates across physiological concentration ranges.

Q. What analytical methods are recommended for structural confirmation of this compound?

Structural validation requires:

Q. How do researchers select MRM transitions for deuterated internal standards like this compound?

MRM transitions are chosen based on:

Q. What are the key pharmacological properties of this compound in receptor studies?

As a deuterated analog, it retains the parent compound’s activity:

- Receptor interactions : Acts as an H1 agonist and H3 antagonist, useful for studying histaminergic pathways .

- Deuterium effects : Assess whether isotopic substitution alters binding kinetics via competitive binding assays .

Q. What quality control measures are essential for this compound in experimental workflows?

- Purity verification : Use HPLC/UV or LC-MS to confirm ≥98% chemical and isotopic purity .

- Stability testing : Evaluate degradation under storage conditions (e.g., -20°C in desiccated form) .

Advanced Research Questions

Q. How can isotopic effects of this compound impact pharmacokinetic modeling?

Deuterium may subtly alter metabolic rates (e.g., via kinetic isotope effects). Mitigation strategies include:

- Cross-validation : Compare pharmacokinetic parameters (AUC, Cmax) between deuterated and non-deuterated forms .

- Non-compartmental analysis : Use software like WinNonLin to model data while accounting for isotopic differences .

Q. What advanced statistical methods resolve contradictions in this compound quantification data?

Q. How is this compound integrated into studies of histamine receptor crosstalk?

Experimental design considerations:

- Dose-response curves : Co-administer with H1/H3 antagonists/agonists to isolate receptor-specific effects .

- Gene expression profiling : Pair pharmacokinetic data with qPCR analysis of histamine receptor isoforms .

Q. What strategies optimize MRM transitions for low-abundance this compound in complex matrices?

Q. How can this compound be applied in multi-omics studies of histaminergic pathways?

- Pharmacometabolomics : Correlate pharmacokinetic parameters with endogenous metabolite shifts via untargeted LC-MS .

- Transcriptomic integration : Link histamine receptor activation to downstream gene networks using RNA-seq .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.